molecular formula C30H39FN9O8PS B13849783 Emtricitabine Tenofovir Alfenamide

Emtricitabine Tenofovir Alfenamide

Cat. No.: B13849783
M. Wt: 735.7 g/mol
InChI Key: UGRUJYLGNJFEFR-BGNKDNLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine Tenofovir Alafenamide is a combination of two antiretroviral medications used primarily for the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a prodrug of Tenofovir, also an NRTI. This combination is known for its high efficacy and improved safety profile, particularly in terms of renal and bone health .

Synthetic Routes and Reaction Conditions:

    Emtricitabine: The synthesis of Emtricitabine involves the fluorination of cytidine, followed by the formation of a thiacytidine ring.

    Tenofovir Alafenamide: The synthesis of Tenofovir Alafenamide involves the esterification of Tenofovir with an alanine derivative.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products:

Scientific Research Applications

Emtricitabine Tenofovir Alafenamide has a wide range of scientific research applications:

Mechanism of Action

Emtricitabine and Tenofovir Alafenamide work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Emtricitabine is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, once converted to Tenofovir, also inhibits reverse transcriptase by competing with natural nucleotides, leading to the termination of the DNA chain .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C30H39FN9O8PS

Molecular Weight

735.7 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1

InChI Key

UGRUJYLGNJFEFR-BGNKDNLZSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC5=CC=CC=C5

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.